Basicity Shift: Target Compound Exhibits ~1.7 pKa Units Lower Basicity Than the N-Methyl Analog
The predicted pKa of the aniline nitrogen in 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is 6.28 ± 0.11, compared to 7.97 ± 0.40 for the N-methylpiperazine analog 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4). This 1.69-unit decrease arises from the electron-withdrawing effect of the N-acetyl group, which reduces the electron density on the piperazine ring and, through conjugation, on the aniline nitrogen. The non-fluorinated analog 2-(4-acetylpiperazin-1-yl)aniline (CAS 91646-45-6) has a predicted pKa of 6.91 ± 0.10, indicating that both the acetyl group and the 5-fluoro substituent contribute to the lowered basicity. At physiological pH (7.4), the target compound is predominantly neutral, whereas the N-methyl analog remains partially protonated, affecting solubility, membrane permeability, and off-target binding profiles.
| Evidence Dimension | Aniline pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 6.28 ± 0.11 |
| Comparator Or Baseline | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline: pKa = 7.97 ± 0.40; 2-(4-Acetylpiperazin-1-yl)aniline: pKa = 6.91 ± 0.10 |
| Quantified Difference | ΔpKa = 1.69 (vs. N-methyl analog); ΔpKa = 0.63 (vs. non-fluorinated analog) |
| Conditions | Predicted values using ACD/Labs or equivalent computational algorithm; aqueous system at 25°C |
Why This Matters
A nearly two-order-of-magnitude difference in basicity directly impacts the compound's ionization at physiological pH, influencing solubility, formulation strategy, and target engagement in biological assays.
